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1-(5-bromo-1H-indazol-3-

yl)ethanone

Cat. No.: B1445409 Get Quote

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2)

Abstract
This technical guide provides a comprehensive overview of 1-(5-bromo-1H-indazol-3-
yl)ethanone, a key heterocyclic building block in medicinal chemistry and organic synthesis.

The document details its physicochemical properties, spectroscopic characteristics, established

synthetic protocols, and chemical reactivity. Emphasis is placed on its role as a versatile

intermediate for the development of biologically active indazole-based compounds. This guide

is intended for researchers, chemists, and professionals in the field of drug discovery and

development, offering detailed experimental procedures and a summary of the compound's

strategic importance.

Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in

numerous compounds with a wide range of biological activities. Its unique chemical properties

make it an attractive core for the design of novel therapeutic agents. 1-(5-bromo-1H-indazol-3-
yl)ethanone (CAS No: 886363-74-2) is a significant derivative of the indazole family. The

presence of a bromine atom at the C5 position and an acetyl group at the C3 position provides

two distinct functional handles for further chemical modification. The bromine atom, in

particular, serves as a crucial site for metal-catalyzed cross-coupling reactions, allowing for the

introduction of diverse substituents to explore the chemical space for drug discovery.[1] This
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document consolidates the available technical information on this compound, presenting it in a

structured format for laboratory and research applications.

Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(5-bromo-1H-indazol-3-yl)ethanone are summarized below.

This data is essential for its handling, characterization, and use in synthetic applications.

Data Presentation: Physicochemical Properties
Property Value Reference

CAS Number 886363-74-2 [2][3]

Molecular Formula C₉H₇BrN₂O [2][3]

Molecular Weight 239.07 g/mol [1][4]

IUPAC Name
1-(5-bromo-1H-indazol-3-

yl)ethanone

Synonyms
3-Acetyl-5-Bromoindazole, 3-

Acetyl-5-bromo-1H-indazole
[5]

Physical Form Solid [5]

Density 1.7 ± 0.1 g/cm³ [2]

Boiling Point 403.8 ± 25.0 °C at 760 mmHg [2]

InChI Key
HOPFEUJFXKXWNN-

UHFFFAOYSA-N
[1][3]

Canonical SMILES
CC(=O)C1=NNC2=C1C=C(C=

C2)Br
[3]

Storage Conditions
2-8°C, Inert atmosphere, Keep

in dark place
[6]

Spectroscopic Profile
Structural elucidation of 1-(5-bromo-1H-indazol-3-yl)ethanone relies on standard

spectroscopic techniques.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the protons on the indazole ring and the acetyl group. The aromatic region would feature a

complex splitting pattern for the three protons on the substituted benzene ring. A

characteristic singlet for the three methyl protons of the acetyl group would appear in the

upfield region.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon

framework. It would display nine distinct signals, including a characteristic downfield

resonance for the carbonyl carbon of the acetyl group and signals in the aromatic region for

the carbons of the indazole ring.[1]

Mass Spectrometry: This technique is used to confirm the molecular weight and

fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z corresponding to

the molecular weight of approximately 239.07 g/mol .[1]

Synthesis and Reactivity
The synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone can be achieved through several

strategic routes. The choice of method may depend on the availability of starting materials and

the desired scale of the reaction.

Experimental Protocols
Protocol 3.1: Synthesis from 5-Bromo-1H-indazol-3-amine Precursor

This versatile route involves the construction of the target molecule from a pre-functionalized

indazole amine.[1]

Synthesis of Precursor (5-bromo-1H-indazol-3-amine):

To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol or

dioxane), add hydrazine hydrate.

Heat the reaction mixture under reflux. The reaction involves a nucleophilic aromatic

substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization

onto the nitrile group.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and isolate the 5-bromo-1H-indazol-3-amine product by

filtration or extraction. Purify by recrystallization if necessary.

Conversion to 1-(5-bromo-1H-indazol-3-yl)ethanone:

This step is based on standard organic transformations as the specific conversion is not

detailed in the search results. A plausible method is the diazotization of the 3-amino group

followed by a reaction with an appropriate acetyl-containing nucleophile.

Dissolve 5-bromo-1H-indazol-3-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O)

and cool to 0-5°C.

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

In a separate vessel, prepare a solution of a suitable acetyl source.

Add the cold diazonium salt solution to the acetyl source solution, potentially with a copper

catalyst (Sandmeyer-type reaction).

Allow the reaction to warm to room temperature and stir until completion.

Extract the product with an organic solvent and purify using column chromatography.

Protocol 3.2: Synthesis via Direct Acylation of 5-Bromo-1H-indazole

This approach involves the direct introduction of the acetyl group onto the 5-bromo-1H-indazole

core, likely through a Friedel-Crafts-type acylation.[1][5]

To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., a non-polar organic solvent

like dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).

Cool the mixture in an ice bath.

Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while

maintaining the low temperature.
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Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction by

TLC.

Upon completion, quench the reaction by carefully adding it to ice-water.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 1-(5-bromo-
1H-indazol-3-yl)ethanone.

Chemical Reactivity
The utility of this compound is defined by the reactivity of its functional groups.

Reduction of the Ethanone Group: The ketone can be readily reduced to a secondary alcohol

using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1H-

indazol-3-yl)ethanol. This alcohol can be used for further derivatization.[1]

Substitution of the Bromine Atom: The C5-bromo substituent is a key "synthetic handle." It

can be replaced by various other functional groups using metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of a

diverse library of indazole derivatives.[1]

Role in Drug Discovery and Development
The indazole core is a cornerstone in medicinal chemistry, and halogenation is a proven

strategy to enhance biological activity. The bromine atom in 1-(5-bromo-1H-indazol-3-
yl)ethanone influences the molecule's properties in several ways beneficial for drug design[1]:

Modulation of Electronic Properties: As an electronegative atom, bromine alters the electron

distribution of the aromatic system, which can fine-tune binding interactions with biological

targets.

Increased Lipophilicity: Halogenation generally increases a molecule's fat-solubility, which

can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
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Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific

non-covalent interaction with electron-rich atoms like oxygen or nitrogen on a target protein,

thereby increasing binding affinity.

While this compound is primarily categorized as a pharmaceutical intermediate, its scaffold is

present in molecules investigated for anticancer properties.[3][7]

Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to the

compound.

5-bromo-2-fluorobenzonitrile

Hydrazine

5-bromo-1H-indazol-3-amine 1-(5-bromo-1H-indazol-3-yl)ethanone

 Diazotization &
 Acetyl Group Introduction 

 Nucleophilic Aromatic
 Substitution &

 Intramolecular Cyclization 

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(5-bromo-1H-indazol-3-yl)ethanone via the indazol-3-amine

intermediate route.
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Caption: Logical diagram of the compound's structure-function relationships in medicinal

chemistry.

Safety and Handling
This compound is for research use only and is not intended for human or veterinary use.[1]

Appropriate safety precautions must be taken during handling.
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Data Presentation: Safety Information
Category Information Reference

Signal Word Warning [6]

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

Users should handle this chemical in a well-ventilated environment, preferably a fume hood.

Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is

mandatory.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[5]

Conclusion
1-(5-bromo-1H-indazol-3-yl)ethanone is a high-value chemical intermediate with significant

potential in the field of organic synthesis and drug discovery. Its well-defined physicochemical

properties and the strategic placement of its functional groups—the versatile bromine atom and

the reactive acetyl group—make it an ideal starting point for the creation of complex molecular

architectures. The synthetic protocols and reactivity data compiled in this guide provide a solid

foundation for researchers to utilize this compound effectively in their work, accelerating the

development of novel indazole-based molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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